

# 6-ROX chemical structure and properties

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## Compound of Interest

Compound Name: 6-ROX

Cat. No.: B559604

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An In-depth Technical Guide to **6-ROX**: Chemical Structure and Properties

## Introduction

**6-ROX** (6-Carboxy-X-rhodamine) is a fluorescent dye belonging to the rhodamine family. It is characterized by its bright red fluorescence, high photostability, and high fluorescence quantum yield.[1][2] As a purified single isomer, **6-ROX** is preferred over the isomeric mixture 5(6)-ROX for complex biological applications where reproducibility is critical.[3][4] Its primary applications include labeling nucleotides for automated DNA sequencing and serving as a passive reference dye in real-time quantitative polymerase chain reaction (qPCR) to normalize for signal fluctuations.[5][6][7] Additionally, it is utilized for labeling peptides, proteins, and other amine-containing biomolecules, typically in its N-hydroxysuccinimide (NHS) ester form.[2][8]

## Chemical Structure and Identifiers

The chemical identity of **6-ROX** is defined by its specific structure and recognized by several international identifiers.

- Chemical Structure: (Image of the **6-ROX** chemical structure would be placed here in a full whitepaper)
- IUPAC Name: 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1<sup>5,9</sup>.0<sup>2,17</sup>.0<sup>4,15</sup>.0<sup>23,27</sup>.0<sup>13,28</sup>]octacos-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate[9]
- Table 1: Chemical Identifiers for **6-ROX**

Identifier	Value	Reference(s)
CAS Number	194785-18-7	[3][5][9][10]
Molecular Formula	C <sub>33</sub> H <sub>30</sub> N <sub>2</sub> O <sub>5</sub>	[1][9]

| Synonyms | 6-Carboxy-X-rhodamine [[3][9][10]] |

## Physicochemical and Spectral Properties

The utility of **6-ROX** as a fluorophore is determined by its distinct physicochemical and spectral characteristics. These properties are summarized below.

- Table 2: Physicochemical and Spectral Properties of **6-ROX**

Property	Value	Reference(s)
Molecular Weight	534.60 g/mol	[3][9][10]
Appearance	Brown to black / Dark violet solid	[2][10]
Solubility	Good in DMSO, DMF, methanol, ethanol	[1][2]
Excitation Maximum (λ <sub>ex</sub> )	570 - 578 nm	[2][6][11]
Emission Maximum (λ <sub>em</sub> )	591 - 604 nm	[2][6][11]
Molar Extinction Coefficient (ε)	~82,000 - 95,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][12]
Fluorescence Quantum Yield (Φ)	High (approaching 1.0)	[1][11][13]

| Storage Conditions | -20°C, protected from light [[1][2][14]] |

## Experimental Protocols

### Protocol for Determining Spectroscopic Properties

This protocol outlines the methodology for measuring the key spectral properties of **6-ROX**, such as absorption and emission maxima, and calculating the molar extinction coefficient.

#### A. Materials and Equipment:

- **6-ROX**, solid form
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer (for absorbance measurements)
- Spectrofluorometer (for fluorescence measurements)
- 1 cm pathlength quartz cuvettes
- Calibrated micropipettes

#### B. Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **6-ROX** (e.g., 10 mM) by dissolving a known mass of the dye in anhydrous DMSO.<sup>[3][10]</sup> Store this solution at -20°C, protected from light.
- **Working Solution Preparation:** Prepare a series of dilutions from the stock solution in PBS (pH 7.4). For absorbance measurements, aim for a concentration that yields an absorbance maximum between 0.1 and 1.0. For fluorescence, dilute further to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.<sup>[15]</sup>
- **Absorbance Spectrum Measurement:**
  - Use the spectrophotometer to scan the absorbance of a working solution from approximately 400 nm to 700 nm.
  - Use PBS as a blank reference.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{ex}}$ ).

- Molar Extinction Coefficient ( $\epsilon$ ) Calculation:
  - Using the absorbance value (A) at  $\lambda_{\text{ex}}$  from a solution of known concentration (c) and a path length (l) of 1 cm, calculate  $\epsilon$  using the Beer-Lambert law:  $\epsilon = A / (c * l)$ .
- Fluorescence Emission Spectrum Measurement:
  - Set the excitation wavelength of the spectrofluorometer to the determined  $\lambda_{\text{ex}}$ .
  - Scan the emission spectrum from just above the excitation wavelength to approximately 800 nm.
  - Identify the wavelength of maximum fluorescence emission ( $\lambda_{\text{em}}$ ).
  - Ensure the spectra are corrected for wavelength-dependent instrument sensitivity.[\[15\]](#)

## Protocol for Labeling Amines with 6-ROX Succinimidyl Ester (SE)

This protocol describes a general procedure for covalently conjugating **6-ROX SE** to primary amine groups on proteins or amine-modified oligonucleotides.

### A. Materials and Equipment:

- Protein or amine-modified oligonucleotide of interest
- **6-ROX**, SE (Succinimidyl Ester)
- Anhydrous DMSO
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

### B. Procedure:

- Prepare the Biomolecule: Dissolve the protein or oligonucleotide in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or

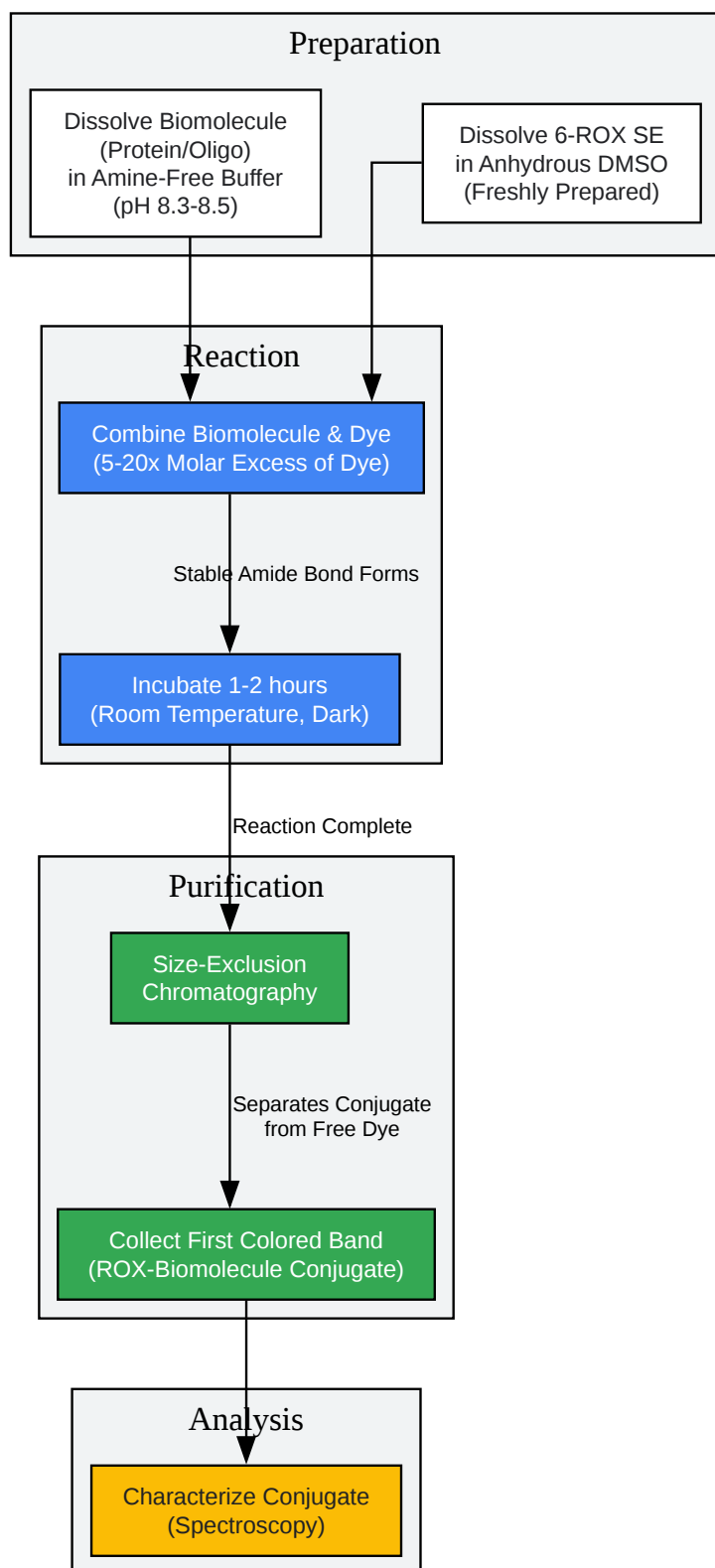
glycine).

- Prepare the Dye: Immediately before use, dissolve the **6-ROX** SE in anhydrous DMSO to create a 10-20 mM solution.
- Conjugation Reaction:
  - Add a 5- to 20-fold molar excess of the dissolved **6-ROX** SE to the biomolecule solution while gently vortexing.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
  - Separate the **6-ROX** conjugate from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
  - The first colored band to elute is the labeled biomolecule. The second, slower-moving band is the free dye.
- Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the  $\lambda_{\text{ex}}$  of **6-ROX**.

## Visualizations: Workflows and Pathways

### Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for conjugating an amine-containing biomolecule with **6-ROX** Succinimidyl Ester.

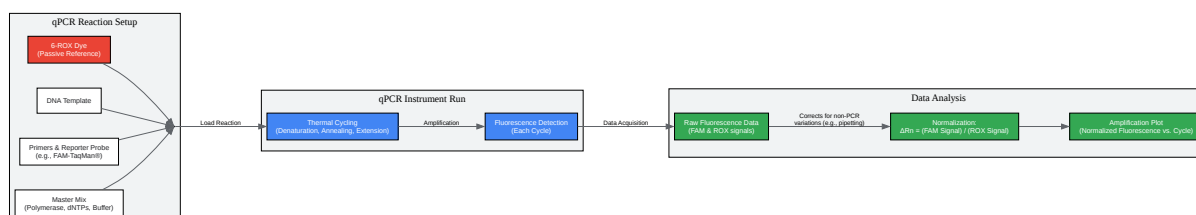


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Workflow for labeling biomolecules with **6-ROX SE**.

## Role of 6-ROX in a qPCR Assay

This diagram outlines the logical relationship of **6-ROX** as a passive reference dye in a typical real-time PCR (qPCR) workflow.



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Role of **6-ROX** as a passive reference in qPCR.

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